Cas no 2138101-41-2 (8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine)

8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine 化学的及び物理的性質
名前と識別子
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- 8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine
- 2138101-41-2
- EN300-1162246
-
- インチ: 1S/C13H16BrN3/c1-13(2,3)8-16-12-15-7-9-5-4-6-10(14)11(9)17-12/h4-7H,8H2,1-3H3,(H,15,16,17)
- InChIKey: KOBOGVVESZUQLB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2C=NC(=NC=21)NCC(C)(C)C
計算された属性
- せいみつぶんしりょう: 293.05276g/mol
- どういたいしつりょう: 293.05276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 37.8Ų
8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162246-1.0g |
8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine |
2138101-41-2 | 1g |
$0.0 | 2023-06-08 |
8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Wei Chen Nanoscale, 2015,7, 6957-6990
8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amineに関する追加情報
Research Brief on 8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine (CAS: 2138101-41-2): Recent Advances and Applications
The quinazoline derivative 8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine (CAS: 2138101-41-2) has recently emerged as a compound of significant interest in chemical biology and medicinal chemistry research. This small molecule, featuring a brominated quinazoline core with a neopentylamine substitution, has demonstrated promising biological activities in recent studies, particularly in the context of kinase inhibition and targeted cancer therapies.
Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have elucidated the critical role of the 8-bromo substitution in enhancing binding affinity to specific ATP pockets of tyrosine kinases. The bulky 2,2-dimethylpropyl group at the 2-position appears to confer improved selectivity against off-target kinases while maintaining nanomolar potency against primary targets. Molecular docking simulations suggest this compound adopts a unique binding conformation that differs from classical Type I and Type II kinase inhibitors.
In vitro studies conducted by several research groups have reported that 8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine exhibits potent inhibitory activity against a subset of receptor tyrosine kinases, including EGFR mutants (L858R/T790M) with IC50 values ranging from 12-38 nM. Notably, the compound shows reduced activity against wild-type EGFR (IC50 > 500 nM), suggesting potential for mutant-selective therapeutic applications. Recent work in Science Signaling (2024) demonstrated this selectivity profile could be advantageous for overcoming resistance mutations in non-small cell lung cancer models.
The compound's pharmacokinetic properties were evaluated in a recent ADMET study (European Journal of Pharmaceutical Sciences, 2024), revealing moderate plasma protein binding (78-82%) and acceptable metabolic stability in human liver microsomes (t1/2 = 42 minutes). The bromine atom at the 8-position appears to slow oxidative metabolism compared to non-halogenated analogs, while the neopentyl group contributes to improved membrane permeability as measured in Caco-2 assays (Papp = 8.7 × 10^-6 cm/s).
Emerging applications extend beyond oncology, with recent findings in Nature Chemical Biology (2024) reporting that 8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine can modulate protein-protein interactions in certain inflammatory pathways. The compound was shown to disrupt the IRAK1/MyD88 complex with an EC50 of 320 nM in cellular assays, suggesting potential as a novel anti-inflammatory agent. This dual functionality (kinase inhibition and protein interaction modulation) makes this quinazoline derivative particularly interesting for polypharmacology approaches.
Synthetic methodologies for 8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine have been optimized in recent work (Organic Process Research & Development, 2023), with new palladium-catalyzed amination protocols achieving yields of 78-85% on multigram scales. The improved synthesis routes have facilitated broader biological evaluation and enabled the preparation of deuterated and radiolabeled versions for mechanistic studies. Recent 14C-labeling experiments have provided new insights into the compound's tissue distribution patterns.
Ongoing clinical translation efforts focus on developing 8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine as a potential therapeutic candidate, with preliminary IND-enabling studies currently underway. The compound's unique pharmacophore continues to inspire the design of second-generation analogs, with several patent applications filed in 2024 covering novel derivatives with improved solubility and CNS penetration properties.
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